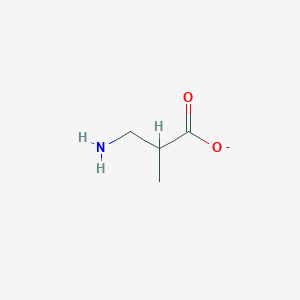

3-Aminoisobutyrate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H8NO2- |

|---|---|

Molekulargewicht |

102.11 g/mol |

IUPAC-Name |

3-amino-2-methylpropanoate |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1 |

InChI-Schlüssel |

QCHPKSFMDHPSNR-UHFFFAOYSA-M |

SMILES |

CC(CN)C(=O)[O-] |

Kanonische SMILES |

CC(CN)C(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Myokine 3-Aminoisobutyrate: A Multifaceted Regulator of Metabolic Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoisobutyrate (BAIBA), a non-proteinogenic β-amino acid, has emerged as a significant signaling metabolite with pleiotropic effects on various physiological processes. Initially identified as a catabolite of thymine (B56734) and the branched-chain amino acid valine, BAIBA is now recognized as an exercise-induced myokine that mediates many of the beneficial effects of physical activity. This technical guide provides a comprehensive overview of the multifaceted functions of BAIBA, focusing on its role in energy metabolism, insulin (B600854) sensitivity, and its protective effects on various tissues. We delve into the underlying molecular mechanisms, present key quantitative data from seminal studies, detail relevant experimental protocols, and provide visual representations of the core signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of BAIBA and its associated pathways.

Introduction

The concept of skeletal muscle as an endocrine organ, secreting signaling molecules termed myokines, has revolutionized our understanding of inter-organ communication. Among these myokines, this compound (BAIBA) has garnered significant attention for its role in mediating the systemic benefits of exercise.[1][2][3] BAIBA exists in two enantiomeric forms, D-BAIBA and L-BAIBA, which are produced from the catabolism of thymine and L-valine, respectively.[4][5][6] While both forms are present in circulation, L-BAIBA is the predominant isomer released from contracting skeletal muscle and is often associated with the metabolic benefits of exercise.[4][7] This guide will explore the diverse functions of BAIBA, from its well-established role in the "browning" of white adipose tissue to its emerging functions in bone, kidney, and neuronal health.

Metabolism of this compound

The production of BAIBA is intrinsically linked to exercise and the metabolic state of the muscle. The transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and oxidative metabolism, is upregulated during exercise and stimulates the synthesis and secretion of BAIBA from myocytes.[1][8][9]

-

L-BAIBA Synthesis: L-BAIBA is derived from the catabolism of the essential branched-chain amino acid L-valine.[5] In the mitochondria of skeletal muscle, L-valine is broken down, and through a series of enzymatic reactions, L-BAIBA is produced.[10][11]

-

D-BAIBA Synthesis: D-BAIBA is a catabolite of thymine, a component of DNA.[4]

-

Circulating Levels: Plasma concentrations of BAIBA are observed to increase with physical activity.[1][12] In humans, acute aerobic exercise can lead to a significant increase in both D-BAIBA and L-BAIBA levels in the plasma.[12]

Core Functions and Physiological Roles

BAIBA exerts its effects on a wide range of tissues, playing a crucial role in metabolic homeostasis and offering protection against various metabolic diseases.

Browning of White Adipose Tissue and Regulation of Fat Metabolism

One of the most well-documented functions of BAIBA is its ability to induce the browning of white adipose tissue (WAT), a process that converts energy-storing white adipocytes into energy-expending "beige" or "brite" adipocytes.[8][9][13][14][15][16] This process is primarily mediated through the activation of the peroxisome proliferator-activated receptor α (PPARα).[8][13][17]

Upon reaching white adipose tissue, BAIBA activates PPARα, which in turn upregulates the expression of thermogenic genes, most notably uncoupling protein 1 (UCP1).[13][17] UCP1 dissipates the proton gradient in mitochondria, uncoupling respiration from ATP synthesis and leading to heat production.[7] This increase in thermogenesis enhances energy expenditure and can contribute to weight management.[18] Furthermore, BAIBA stimulates fatty acid β-oxidation in hepatocytes, also via a PPARα-mediated mechanism.[8][9]

Improvement of Glucose Homeostasis and Insulin Sensitivity

BAIBA has demonstrated significant beneficial effects on glucose metabolism and insulin sensitivity.[3][10][19][20][21] In skeletal muscle, BAIBA can ameliorate insulin resistance induced by high-fat diets or exposure to saturated fatty acids like palmitate.[19][20] This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor δ (PPARδ) signaling pathway.[3][19][20]

Activation of this pathway leads to enhanced fatty acid oxidation and reduced inflammation in skeletal muscle, thereby improving insulin signaling.[19][20] Studies have shown that BAIBA treatment can improve glucose tolerance in mice.[8] In humans, plasma BAIBA concentrations are inversely correlated with risk factors for cardiometabolic diseases, including plasma glucose and insulin levels.[3][15]

Bone Metabolism and Osteocyte Survival

Emerging research has highlighted a protective role for BAIBA in bone health.[2][10][22][23][24][25] L-BAIBA, in particular, has been identified as a muscle-derived osteocyte survival factor.[22][24] It protects osteocytes from oxidative stress-induced apoptosis, a key factor in age-related bone loss and osteoporosis.[22][23][25] This protective effect is mediated through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD).[5][23][24] By preserving osteocyte viability, BAIBA helps to maintain bone mass and strength.[23]

Renal Protection

BAIBA has also been shown to have protective effects on the kidneys. It can ameliorate renal fibrosis, a hallmark of chronic kidney disease, by inhibiting the activation of renal fibroblasts.[26] This anti-fibrotic effect is associated with the inhibition of the Angiotensin II/IL-17/ROS signaling pathway.[26] Furthermore, in human podocytes, L-BAIBA has been shown to regulate mitochondrial biogenesis and respiratory function, suggesting a role in maintaining the integrity of the glomerular filtration barrier.[27][28]

Anti-inflammatory and Antioxidant Effects

Across various tissues, BAIBA exhibits anti-inflammatory and antioxidant properties.[18][19][29] In skeletal muscle and adipocytes, BAIBA can suppress inflammatory signaling pathways, such as the NF-κB pathway, which is often activated in states of metabolic stress.[19] It also reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress in various cell types, including osteocytes and neuronal cells.[22][29]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of BAIBA.

Table 1: In Vitro Effects of BAIBA on Gene Expression

| Cell Type | BAIBA Concentration | Target Gene | Fold Change/Effect | Reference |

| Primary Adipocytes | 5 mM | PPARα | ~2.4-fold increase | [17] |

| Human Podocytes | 10 µM (2 days) | PGC-1α (mRNA) | ~2.5-fold increase | [27] |

| Human Podocytes | 10 µM (5 days) | PGC-1α (protein) | ~47% increase | [27] |

| Human Podocytes | 10 µM (5 days) | TFAM (protein) | ~47% increase | [27] |

Table 2: In Vivo Effects of BAIBA Administration in Mice

| Animal Model | BAIBA Dosage | Duration | Key Findings | Reference |

| C57BL/6J mice on HFD | Not specified | Not specified | Reversed HFD-induced body weight gain, improved glucose tolerance | [19] |

| Mice | 100 mg/kg/day | 14 days | Increased expression of brown adipocyte-specific genes in inguinal WAT | [8] |

| Mice | 170 mg/kg/day | 14 days | Increased expression of brown adipocyte-specific genes in inguinal WAT | [8] |

| Mice with partial leptin deficiency | 100 or 500 mg/kg/day | 4 months | Prevented diet-induced obesity | [30] |

Table 3: Effects of Exercise on Plasma BAIBA Levels in Humans

| Exercise Protocol | Change in R-BAIBA | Change in S-BAIBA | Reference |

| Acute aerobic exercise | 13% increase | 20% increase | [12] |

| 20 weeks of aerobic exercise | 17% increase (total BAIBA) | Not specified | [12] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways through which BAIBA exerts its effects.

BAIBA-Induced Browning of White Adipose Tissue

References

- 1. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]

- 6. MitoBurn: β-Aminoisobutyric Acid (L-BAIBA) from NNB Nutrition [blog.priceplow.com]

- 7. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. | Broad Institute [broadinstitute.org]

- 10. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors - White Rose Research Online [eprints.whiterose.ac.uk]

- 15. ahajournals.org [ahajournals.org]

- 16. adipogen.com [adipogen.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPAR[delta]-dependent pathway in mice - ProQuest [proquest.com]

- 21. researchgate.net [researchgate.net]

- 22. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effects of the Muscle Factor Beta-aminoisobutyric acid, BAIBA, in Old and Young Osteocytes - Lynda Bonewald [grantome.com]

- 26. β-Aminoisobutyric acid ameliorates the renal fibrosis in mouse obstructed kidneys via inhibition of renal fibroblast activation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Beta-aminoisobutyric acid prevents diet-induced obesity in mice with partial leptin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Myokine 3-aminoisobutyrate: A Technical Guide to its Signaling Pathway in Skeletal Muscle

Abstract

3-aminoisobutyric acid (BAIBA) is a non-proteinogenic β-amino acid produced by skeletal muscle during exercise, functioning as a myokine to mediate some of the beneficial systemic effects of physical activity.[1][2] This technical guide provides an in-depth overview of the BAIBA signaling pathway in skeletal muscle, its metabolic consequences, and detailed protocols for its investigation. BAIBA has emerged as a molecule of interest for its role in enhancing fatty acid oxidation, improving insulin (B600854) sensitivity, and influencing inter-organ crosstalk, making it a potential therapeutic target for metabolic diseases.[1][3] This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of myokines and the development of exercise-mimetic therapeutics.

Introduction to 3-aminoisobutyrate (BAIBA)

BAIBA exists in two enantiomeric forms, D-BAIBA and L-BAIBA, which are catabolic products of thymine (B56734) and L-valine, respectively.[4] Exercise and the transcriptional coactivator PGC-1α stimulate the production and secretion of BAIBA from skeletal muscle.[5][6] Once released into circulation, BAIBA exerts its effects on various tissues, including adipose tissue, liver, bone, and skeletal muscle itself, in an endocrine or paracrine/autocrine manner.[1][7] In muscle, BAIBA is implicated in enhancing fatty acid oxidation and improving metabolic homeostasis.[8]

The Core Signaling Pathway of BAIBA in Skeletal Muscle

The signaling cascade of BAIBA in skeletal muscle involves several key molecular players that regulate cellular energy metabolism. While the precise receptor for BAIBA in muscle is still under investigation, its downstream effects converge on the activation of critical metabolic regulators.

A central node in BAIBA signaling is the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[9][10] BAIBA-induced AMPK phosphorylation leads to a cascade of downstream events aimed at restoring cellular ATP levels.[9] One of the key downstream targets of AMPK is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3] PGC-1α is a transcriptional coactivator that plays a pivotal role in mitochondrial biogenesis and the expression of genes involved in oxidative metabolism.[3]

Furthermore, BAIBA signaling influences the activity of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ.[4][8] These nuclear receptors are critical regulators of lipid metabolism. The activation of the BAIBA-AMPK-PGC-1α axis can lead to an increased expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase (ACOX1), and fatty acid binding protein 3 (FABP3).[8]

In some cell types, the Mas-related G protein-coupled receptor type D (MRGPRD) has been identified as a receptor for L-BAIBA.[3] While its role in skeletal muscle is not yet fully elucidated, it represents a potential direct target for BAIBA's action.

References

- 1. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Re-evaluation of fatty acid metabolism-related gene expression in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of β-Aminoisobutyric Acid (BAIBA) as a Myokine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and characterization of β-aminoisobutyric acid (BAIBA) as a novel myokine. BAIBA, a small molecule metabolite, has been identified as a crucial signaling molecule released from muscle tissue in response to exercise. It plays a significant role in mediating some of the systemic beneficial effects of physical activity, including the browning of white adipose tissue and increased fatty acid oxidation. This document details the key experiments, presents quantitative data in a structured format, outlines the experimental protocols, and illustrates the underlying signaling pathways.

Introduction: The Emergence of BAIBA as a Myokine

Skeletal muscle, long recognized for its contractile function, is now understood to be an active endocrine organ that secretes a variety of signaling molecules known as myokines. These myokines play a critical role in intercellular communication, influencing metabolic processes in distant tissues. The discovery of β-aminoisobutyric acid (BAIBA) as a myokine has provided new insights into the molecular mechanisms by which exercise confers its health benefits.[1][2]

BAIBA is a non-proteinogenic amino acid, a catabolite of the essential amino acid valine and the pyrimidine (B1678525) base thymine.[3][4] Its identification as a myokine stemmed from a metabolomic approach to identify molecules secreted from muscle cells with forced expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of exercise-induced metabolic changes.[5][6][7] Subsequent studies have demonstrated that plasma BAIBA concentrations increase with exercise in both mice and humans.[2][5] This exercise-induced myokine has been shown to induce a brown adipose-like phenotype in white adipose tissue, enhance hepatic fatty acid β-oxidation, and improve glucose homeostasis, making it a molecule of significant interest for therapeutic development against metabolic diseases.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on BAIBA, providing a clear comparison of its effects across different experimental models.

Table 1: Effect of PGC-1α Overexpression and Exercise on BAIBA Levels

| Experimental Model | Condition | Fold Change in BAIBA Levels | Reference |

| Primary Mouse Myocytes | PGC-1α Overexpression | ~1.5 - 2.0 | [5] |

| C2C12 Myotubes | PGC-1α Overexpression | Not Specified | [5] |

| Mice | Muscle-specific PGC-1α Transgenic | Increased | [5] |

| Mice | Chronic Exercise (Wheel Running) | ~1.2 (Plasma) | [2] |

| Humans | Aerobic Exercise (20 weeks) | ~1.17 (Plasma) | [2] |

| Obese Rats | Hypoxic Training (4 weeks) | Upregulated (Gastrocnemius & Circulation) | [9][10] |

Table 2: In Vitro Effects of BAIBA on Gene Expression

| Cell Type | Treatment | Gene | Fold Change | Reference |

| Differentiated Mouse Adipocytes | 100 µM BAIBA | UCP-1 | ~4.0 | [5] |

| Differentiated Mouse Adipocytes | 100 µM BAIBA | CIDEA | ~3.5 | [5] |

| Human iPSC-derived Adipocytes | 100 µM BAIBA | UCP-1 | ~3.0 | [5] |

| Human iPSC-derived Adipocytes | 100 µM BAIBA | PGC-1α | ~2.0 | [5] |

| Primary Mouse Hepatocytes | 100 µM BAIBA | CPT1a | ~2.5 | [5] |

| Primary Mouse Hepatocytes | 100 µM BAIBA | MCAD | ~2.0 | [5] |

Table 3: In Vivo Effects of BAIBA Treatment in Mice

| Parameter | Treatment | Outcome | Reference |

| Browning of White Adipose Tissue | 100 mg/kg/day BAIBA (14 days) | Increased UCP-1, CIDEA, PGC-1α expression | [5] |

| Hepatic β-oxidation | 100 mg/kg/day BAIBA (14 days) | Increased expression of β-oxidation genes | [5] |

| Glucose Homeostasis | 100 mg/kg/day BAIBA | Improved glucose tolerance | [5] |

| Body Weight | Not Specified | Decreased weight gain | [5] |

| Muscle Function | 100mg/kg/day BAIBA (6 weeks) | Increased soleus contractile force and fatigue resistance | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the discovery and characterization of BAIBA.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the foundational studies of BAIBA.

Cell Culture and In Vitro Experiments

-

Primary Myocyte Culture and PGC-1α Overexpression:

-

Primary myoblasts were isolated from the hind limb muscles of 4- to 6-week-old male C57BL/6J mice.

-

Myoblasts were cultured in Ham's F-10 medium supplemented with 20% fetal bovine serum (FBS) and 5 ng/mL basic fibroblast growth factor (bFGF).

-

Differentiation into myotubes was induced by switching to Dulbecco's Modified Eagle's Medium (DMEM) with 2% horse serum.

-

PGC-1α was overexpressed using an adenoviral vector (Ad-PGC-1α) at a multiplicity of infection (MOI) of 100. Control cells were infected with an adenovirus expressing GFP (Ad-GFP).

-

Conditioned media for metabolomic analysis was collected 48 hours post-infection.

-

-

Adipocyte Differentiation and BAIBA Treatment:

-

3T3-L1 preadipocytes were cultured in DMEM with 10% calf serum.

-

Differentiation was induced with a cocktail of 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) in DMEM with 10% FBS.

-

After 48 hours, the medium was replaced with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.

-

Differentiated adipocytes were treated with specified concentrations of BAIBA (e.g., 100 µM) for 24-48 hours before harvesting for gene expression analysis.

-

-

Primary Hepatocyte Isolation and BAIBA Treatment:

-

Hepatocytes were isolated from male C57BL/6J mice by collagenase perfusion of the liver.

-

Cells were plated on collagen-coated plates in William's E medium supplemented with 10% FBS, 100 nM dexamethasone, and 1 nM insulin.

-

After attachment, cells were treated with BAIBA in serum-free medium for 24 hours.

-

Animal Studies

-

Animal Models:

-

Male C57BL/6J mice (8-10 weeks old) were used for in vivo studies.

-

Muscle-specific PGC-1α transgenic mice and PPARα null mice were also utilized to investigate specific mechanisms.[5]

-

Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

-

BAIBA Administration:

-

BAIBA was administered to mice in their drinking water at a concentration calculated to provide a dose of approximately 100 mg/kg/day.[5]

-

The treatment duration typically ranged from 14 days to several weeks.

-

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Mice were fasted for 6 hours, and a baseline blood glucose measurement was taken from the tail vein. Glucose (2 g/kg body weight) was administered via intraperitoneal injection. Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-injection.

-

Body Composition Analysis: Body composition (fat and lean mass) was determined using quantitative magnetic resonance (qMR).

-

Molecular and Analytical Techniques

-

RNA Isolation and Quantitative Real-Time PCR (qPCR):

-

Total RNA was extracted from cells or tissues using TRIzol reagent according to the manufacturer's instructions.

-

cDNA was synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

qPCR was performed using a SYBR Green master mix on a real-time PCR system. Gene expression levels were normalized to a housekeeping gene (e.g., 36B4 or GAPDH) and calculated using the ΔΔCt method.

-

-

Metabolomic Analysis for BAIBA Quantification:

-

Plasma or cell culture media samples were prepared by protein precipitation with acetonitrile (B52724).

-

BAIBA concentrations were measured using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

A stable isotope-labeled internal standard (e.g., d6-BAIBA) was used for accurate quantification.

-

Chromatographic separation was achieved on a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Conclusion and Future Directions

The discovery of BAIBA as an exercise-induced myokine has significantly advanced our understanding of the molecular basis for the health benefits of physical activity. The experimental evidence robustly supports its role in promoting the browning of white adipose tissue and enhancing fatty acid oxidation, primarily through a PPARα-mediated mechanism.[5][9] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this promising therapeutic target.

Future research should focus on several key areas:

-

Elucidating the full spectrum of BAIBA's physiological roles: Investigating its effects on other tissues and metabolic processes.

-

Identifying the specific cell surface receptor for BAIBA: This will be crucial for understanding its downstream signaling in greater detail.

-

Conducting comprehensive preclinical and clinical studies: Evaluating the safety and efficacy of BAIBA as a therapeutic agent for metabolic diseases such as obesity and type 2 diabetes.[12][13][14]

By continuing to explore the biology of BAIBA, the scientific community can pave the way for novel therapeutic strategies that harness the beneficial effects of exercise to combat metabolic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans [frontiersin.org]

- 3. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 4. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. | Broad Institute [broadinstitute.org]

- 7. β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. [research.bidmc.org]

- 8. Browning of White Fat: Novel Insight Into Factors, Mechanisms, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 10. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. physoc.org [physoc.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women | Clinical Research Trial Listing [centerwatch.com]

- 14. withpower.com [withpower.com]

The Myokine 3-Aminoisobutyrate: A Key Regulator of Fat Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging as a significant signaling molecule, 3-aminoisobutyrate (BAIBA) is a myokine produced and secreted by skeletal muscle in response to exercise. This non-proteinogenic amino acid has garnered considerable attention for its role in mediating some of the beneficial metabolic effects of physical activity, particularly in the realm of fat metabolism. BAIBA has been shown to induce the "browning" of white adipose tissue, enhance fatty acid oxidation in the liver, and improve overall glucose homeostasis. These effects are primarily mediated through the activation of key metabolic regulators, including peroxisome proliferator-activated receptor alpha (PPARα) and AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the current understanding of BAIBA's role in fat metabolism, detailing the underlying molecular mechanisms, summarizing key quantitative data from pivotal studies, and providing detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of BAIBA for metabolic diseases such as obesity and type 2 diabetes.

Introduction

The concept of "exercise in a pill" has long been a goal in metabolic research. The discovery of myokines, substances released by contracting skeletal muscle that exert effects on other tissues, has provided a physiological basis for this concept. This compound (BAIBA) has been identified as one such myokine, linking physical exercise with profound metabolic benefits.[1] BAIBA is a catabolite of the branched-chain amino acid valine and the pyrimidine (B1678525) base thymine (B56734).[2] Its production is notably increased in response to exercise, mediated by the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha).[1]

This guide will delve into the core mechanisms by which BAIBA influences fat metabolism, focusing on its impact on white and brown adipose tissue, as well as the liver. We will present a synthesis of the key quantitative findings from foundational studies and provide detailed experimental methodologies to facilitate further research in this promising area.

Biosynthesis and Metabolism of BAIBA

BAIBA exists in two enantiomeric forms, D-BAIBA and L-BAIBA, which are produced through different metabolic pathways.

-

D-BAIBA is a product of thymine catabolism, primarily occurring in the liver and kidneys.

-

L-BAIBA is generated from the breakdown of L-valine in the mitochondria of skeletal muscle and other tissues.[2]

The production of BAIBA in skeletal muscle is significantly upregulated by the exercise-induced increase in PGC-1α expression.[1] Once secreted into the circulation, BAIBA acts on distant tissues to exert its metabolic effects.

Core Mechanisms of BAIBA in Fat Metabolism

BAIBA's primary roles in fat metabolism are the browning of white adipose tissue (WAT) and the stimulation of fatty acid oxidation in the liver. These effects are predominantly mediated through the activation of PPARα.[1]

Browning of White Adipose Tissue

BAIBA promotes the transformation of energy-storing white adipocytes into "brite" or "beige" adipocytes, which are thermogenic and dissipate energy as heat.[1][3] This process, known as "browning," is characterized by the increased expression of uncoupling protein 1 (UCP1) and other thermogenic genes.[3] The key signaling pathway for this effect is the BAIBA-mediated activation of PPARα, a nuclear receptor that acts as a master regulator of genes involved in fatty acid catabolism.[1]

Enhancement of Hepatic Fatty Acid Oxidation

In the liver, BAIBA stimulates the β-oxidation of fatty acids, contributing to reduced lipid accumulation and improved hepatic insulin (B600854) sensitivity.[1] This effect is also dependent on the activation of PPARα, which upregulates the expression of genes encoding enzymes involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[1]

Role of AMPK Signaling

In addition to the PPARα pathway, BAIBA has been shown to activate AMP-activated protein kinase (AMPK) in skeletal muscle and adipose tissue.[4] AMPK is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes such as lipogenesis.[4] The activation of AMPK by BAIBA contributes to its beneficial effects on insulin sensitivity and inflammation.[4]

Quantitative Data on BAIBA's Effects

The following tables summarize key quantitative data from seminal studies investigating the effects of BAIBA on fat metabolism.

Table 1: Effects of BAIBA on Gene Expression in Adipocytes and Hepatocytes

| Gene | Cell/Tissue Type | Treatment | Fold Change (vs. Control) | Reference |

| UCP1 | Differentiating human pluripotent stem cells | 50 µM BAIBA | ~4-fold | [1] |

| CIDEA | Differentiating human pluripotent stem cells | 50 µM BAIBA | ~3-fold | [1] |

| PGC-1α | Differentiating human pluripotent stem cells | 50 µM BAIBA | ~2.5-fold | [1] |

| CPT1 | Primary mouse hepatocytes | 5 µM BAIBA | ~2.5-fold | [1] |

| ACOX1 | Primary mouse hepatocytes | 5 µM BAIBA | ~2-fold | [1] |

| PPARα | Primary mouse hepatocytes | 5 µM BAIBA | ~1.5-fold | [1] |

Table 2: In Vivo Effects of BAIBA Treatment in Mice

| Parameter | Mouse Model | Treatment | Observation | Reference |

| Body Weight Gain | C57BL/6J on high-fat diet | 100 mg/kg/day BAIBA | Reduced weight gain | [4] |

| Glucose Tolerance | C57BL/6J on high-fat diet | 100 mg/kg/day BAIBA | Improved glucose tolerance | [4] |

| Oxygen Consumption | C57BL/6J mice | 100 mg/kg/day BAIBA | Increased VO2 | [1] |

| Energy Expenditure | C57BL/6J mice | 100 mg/kg/day BAIBA | Increased energy expenditure | [1] |

| Inguinal WAT Browning | C57BL/6J mice | 100 mg/kg/day BAIBA | Increased UCP1 expression | [1] |

| Hepatic Fatty Acid Oxidation | C57BL/6J mice | 100 mg/kg/day BAIBA | Increased expression of β-oxidation genes | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of BAIBA and a general workflow for studying its effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BAIBA.

In Vitro Adipocyte Differentiation and BAIBA Treatment

Objective: To differentiate preadipocytes into mature adipocytes and assess the effect of BAIBA on gene expression and lipid accumulation.

Materials:

-

Preadipocyte cell line (e.g., 3T3-L1 or primary human preadipocytes)

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Insulin, Dexamethasone, IBMX (adipogenic cocktail)

-

BAIBA (β-Aminoisobutyric acid)

-

Oil Red O staining solution

-

TRIzol reagent for RNA extraction

-

qRT-PCR reagents

Protocol:

-

Cell Seeding: Plate preadipocytes in a 6-well plate at a density of 2 x 10^5 cells/well in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Induction of Differentiation: Two days post-confluence (Day 0), change the medium to differentiation medium containing DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.

-

BAIBA Treatment: From Day 0, treat the cells with the desired concentration of BAIBA (e.g., 50 µM) or vehicle control. Replenish the medium with fresh differentiation medium and BAIBA every 2 days.

-

Maturation: On Day 2, switch to a maturation medium containing DMEM, 10% FBS, and 1 µg/mL insulin, with or without BAIBA. Continue to culture for an additional 4-6 days, changing the medium every 2 days.

-

Oil Red O Staining: On Day 8, wash the cells with PBS and fix with 10% formalin for 1 hour. Wash with water and then with 60% isopropanol. Stain with Oil Red O solution for 10 minutes. Wash with water and visualize lipid droplets under a microscope.

-

RNA Extraction and qPCR: On Day 8, lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's protocol. Perform reverse transcription followed by quantitative PCR to analyze the expression of target genes (e.g., UCP1, CIDEA, PPARGC1A).

Assessment of Fatty Acid Oxidation in Hepatocytes

Objective: To measure the effect of BAIBA on the rate of fatty acid oxidation in cultured hepatocytes.

Materials:

-

Primary hepatocytes or hepatocyte cell line (e.g., HepG2)

-

Seahorse XFp Analyzer and cell culture microplates

-

Seahorse XF Base Medium

-

Palmitate-BSA conjugate

-

Etomoxir (B15894) (CPT1 inhibitor)

-

BAIBA

-

Oligomycin, FCCP, Rotenone/Antimycin A (Mitochondrial Stress Test reagents)

Protocol:

-

Cell Seeding: Seed hepatocytes in a Seahorse XFp cell culture microplate at an optimal density.

-

BAIBA Pre-treatment: Treat the cells with BAIBA at the desired concentration for a specified period (e.g., 24 hours).

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and glucose, and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

Fatty Acid Oxidation Assay: Inject palmitate-BSA conjugate to initiate fatty acid oxidation. The oxygen consumption rate (OCR) will be measured in real-time.

-

Inhibition Control: In separate wells, inject etomoxir prior to palmitate to confirm that the observed OCR is due to mitochondrial fatty acid oxidation.

-

Data Analysis: Calculate the rate of fatty acid oxidation by subtracting the non-mitochondrial respiration from the OCR after palmitate addition. Compare the rates between BAIBA-treated and control cells.

Quantification of BAIBA in Human Plasma by LC-MS/MS

Objective: To accurately measure the concentration of BAIBA in human plasma samples.

Materials:

-

Human plasma samples

-

BAIBA standard

-

Isotopically labeled internal standard (e.g., D4-BAIBA)

-

Formic acid

-

LC-MS/MS system

Protocol:

-

Sample Preparation: To 100 µL of plasma, add the internal standard. Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for BAIBA and its internal standard.

-

Quantification: Generate a standard curve using known concentrations of BAIBA. Quantify the BAIBA concentration in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Conclusion and Future Directions

This compound has emerged as a potent myokine with significant effects on fat metabolism. Its ability to induce the browning of white adipose tissue and enhance hepatic fatty acid oxidation positions it as a promising therapeutic target for metabolic diseases. The elucidation of its signaling pathways, primarily involving PPARα and AMPK, provides a solid foundation for the development of novel drugs that mimic the beneficial effects of exercise.

Future research should focus on several key areas:

-

Receptor Identification: The specific cell surface receptor that mediates the effects of BAIBA is yet to be definitively identified.

-

Clinical Trials: While preclinical data are promising, well-controlled clinical trials in humans are necessary to establish the safety and efficacy of BAIBA supplementation for the treatment of obesity and type 2 diabetes.

-

Enantiomer-Specific Effects: Further investigation into the distinct biological activities of D-BAIBA and L-BAIBA is warranted.

-

Combination Therapies: Exploring the synergistic effects of BAIBA with other therapeutic agents for metabolic diseases could lead to more effective treatment strategies.

References

A Technical Guide to the Physiological Concentrations of β-Aminoisobutyric Acid (BAIBA) in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of β-aminoisobutyric acid (BAIBA) in human plasma. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolic and signaling roles of this myokine. This document summarizes quantitative data, details common experimental protocols for BAIBA measurement, and visualizes its key signaling pathways.

Quantitative Plasma Concentrations of BAIBA

BAIBA exists as two enantiomers, R-BAIBA and S-BAIBA, with distinct metabolic origins and potentially different physiological roles. The following tables summarize their concentrations in human plasma under various physiological and pathophysiological conditions.

Table 1: Baseline Plasma Concentrations of BAIBA in Healthy Individuals

| Analyte | Concentration (nM) | Subject Population | Key Findings | Reference(s) |

| R-BAIBA | 1734 ± 821 | Healthy, recreationally active subjects | R-BAIBA is the predominant enantiomer, with concentrations approximately 67 times higher than S-BAIBA. | [1][2] |

| S-BAIBA | 29.3 ± 7.8 | Healthy, recreationally active subjects | Constitutes only about 2% of the total plasma BAIBA. | [1] |

| Total BAIBA | Low μM range | General healthy population | Genetic polymorphisms, such as in the AGXT2 gene, can significantly impact baseline levels. | [1][2][3] |

Table 2: Plasma Concentrations of BAIBA Following Exercise

| Analyte | Condition | Concentration Change | Subject Population | Key Findings | Reference(s) |

| R-BAIBA | Acute aerobic exercise (1 hour) | 13% increase | Healthy, recreationally active subjects | Exercise induces a significant, acute increase in circulating R-BAIBA. | [1][2] |

| S-BAIBA | Acute aerobic exercise (1 hour) | 20% increase | Healthy, recreationally active subjects | S-BAIBA also increases in response to acute exercise. | [1][3] |

| Total BAIBA | Chronic aerobic exercise (20 weeks) | 17% increase | Previously sedentary, healthy subjects | Long-term exercise leads to a sustained elevation in plasma BAIBA. |

Table 3: Plasma Concentrations of BAIBA in Metabolic Disease

| Analyte | Condition | Concentration (Arbitrary Units) | Key Findings | Reference(s) |

| Total BAIBA | Type 2 Diabetes (fasting) | 1.90 ± 0.26 | Fasting plasma BAIBA is significantly higher in individuals with type 2 diabetes compared to non-diabetic controls. | [4][5] |

| Total BAIBA | Non-diabetic controls (fasting) | 1.25 ± 0.17 | [4][5] | |

| Total BAIBA | Non-diabetic controls (24h hyperglycemia) | 0.55 ± 0.05 | Acute experimental hyperglycemia significantly lowers circulating BAIBA levels in non-diabetic individuals. | [4][5] |

Experimental Protocols for BAIBA Quantification

The accurate quantification of BAIBA in human plasma is crucial for research and clinical applications. The two most common analytical methods employed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) and Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of BAIBA in human plasma, applicable to both HPLC-FL and GC-MS with method-specific variations in the derivatization and analysis steps.

Detailed Methodology: HPLC with Fluorescence Detection

This method is widely used for the quantification of amino acids, including BAIBA, due to its sensitivity and specificity.

-

Sample Preparation and Protein Precipitation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture thoroughly for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing BAIBA and other small molecules.

-

-

Derivatization:

-

Prepare a fresh derivatizing reagent, typically o-phthalaldehyde (B127526) (OPA) with a thiol-containing compound like 2-mercaptoethanol (B42355) in a borate (B1201080) buffer (pH ~9.5).

-

In an autosampler vial, mix a portion of the supernatant with the OPA reagent.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes) at a controlled temperature to form a fluorescent derivative.

-

-

Chromatographic Separation:

-

Inject the derivatized sample onto a reversed-phase C18 column.

-

Use a gradient elution with a mobile phase system, for example:

-

Mobile Phase A: Sodium acetate (B1210297) buffer with tetrahydrofuran.

-

Mobile Phase B: Acetonitrile.

-

-

The gradient is programmed to separate the BAIBA derivative from other amino acids and interfering compounds.

-

-

Fluorescence Detection:

-

Set the fluorescence detector to an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm to detect the OPA-derivatized BAIBA.

-

-

Quantification:

-

Generate a standard curve using known concentrations of BAIBA that have undergone the same sample preparation and derivatization process.

-

Quantify the BAIBA concentration in the plasma samples by comparing their peak areas to the standard curve.

-

Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is a powerful technique for the analysis of small molecules like BAIBA. This method requires derivatization to make the analyte volatile.

-

Sample Preparation and Protein Precipitation:

-

Follow the same protein precipitation and supernatant collection steps as described for the HPLC-FL method.

-

-

Solvent Evaporation:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step is crucial to remove any water that can interfere with the subsequent derivatization.

-

-

Derivatization:

-

This is a two-step process:

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect the keto groups.

-

Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to convert the amino and carboxyl groups into their volatile trimethylsilyl (B98337) (TMS) derivatives.

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the derivatized BAIBA from other metabolites.

-

The mass spectrometer is typically operated in electron ionization (EI) mode, and specific ions for the BAIBA-TMS derivative are monitored for quantification (Selected Ion Monitoring - SIM mode).

-

-

Quantification:

-

Prepare a calibration curve using BAIBA standards that have been subjected to the identical derivatization procedure.

-

An internal standard (e.g., a stable isotope-labeled BAIBA) is highly recommended to correct for variations in sample preparation and instrument response.

-

Calculate the concentration of BAIBA in the plasma samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

-

Signaling Pathways of BAIBA

BAIBA is recognized as a signaling molecule that exerts its effects through various pathways, influencing metabolic processes in different tissues. The following diagrams, generated using the DOT language, illustrate two of the key signaling pathways activated by BAIBA.

AMPK-PPARδ Signaling Pathway

In skeletal muscle and other tissues, BAIBA has been shown to activate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ) pathway, which is involved in fatty acid oxidation and insulin (B600854) sensitivity.

MRGPRD Signaling Pathway in Osteocytes

Both L-BAIBA and D-BAIBA can signal through the Mas-related G-protein-coupled receptor type D (MRGPRD) in osteocytes, but they activate distinct downstream pathways to regulate the expression of fibroblast growth factor 23 (Fgf23).

References

- 1. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reductive Catabolism of Thymine: A Pathway to the Myokine 3-Aminoisobutyrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The catabolism of pyrimidine (B1678525) bases is a fundamental metabolic process essential for nucleotide homeostasis and the recycling of nitrogenous bases. The reductive pathway of thymine (B56734) degradation is of particular interest as it culminates in the production of β-aminoisobutyric acid (BAIBA), a myokine with emerging roles in metabolic regulation. This technical guide provides a comprehensive overview of the enzymatic cascade that converts thymine to 3-aminoisobutyrate, detailing the enzymes, intermediates, and regulatory mechanisms. Furthermore, it presents established experimental protocols for studying this pathway and summarizes key quantitative data. The guide also explores the downstream signaling pathways of this compound, highlighting its potential as a therapeutic target.

The Enzymatic Pathway of Thymine Catabolism

The conversion of thymine to this compound is a three-step enzymatic pathway primarily occurring in the liver.[1] This reductive pathway ensures the breakdown of excess thymine derived from DNA turnover and dietary sources.

The three key enzymes involved in this process are:

-

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) : This is the initial and rate-limiting enzyme in the pathway.[2] It catalyzes the NADPH-dependent reduction of thymine to 5,6-dihydrothymine.[3]

-

Dihydropyrimidinase (DHP) : This enzyme catalyzes the hydrolytic ring opening of 5,6-dihydrothymine to produce N-carbamoyl-β-aminoisobutyrate.[1]

-

β-Ureidopropionase (BUP-1) : The final enzyme in the cascade, which hydrolyzes N-carbamoyl-β-aminoisobutyrate to yield this compound, ammonia, and carbon dioxide.[4][5]

Below is a diagram illustrating the sequential conversion of thymine to this compound.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the enzymes involved in thymine catabolism. It is important to note that kinetic parameters can vary depending on the species, tissue source, and experimental conditions.

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Thymine | Rat Liver | 2.2 µM | 0.68 nmol/min/mg | [6] |

| β-Ureidopropionase (BUP-1) | N-Carbamoyl-β-alanine | Human | 15.5 µM | - | [6] |

| β-Ureidopropionase (BUP-1) | N-Carbamoyl-β-alanine | Human | 48 µM | kcat = 0.47 s-1 | [6] |

| β-Ureidopropionase | β-Ureidopropionate | Pseudomonas putida | 3.74 mM | 4.12 U/mg | [7] |

Metabolite Concentrations in Human Plasma

The concentrations of thymine and its catabolites in human plasma can fluctuate based on diet, physiological state, and genetic factors. The table below provides reported concentration ranges.

| Metabolite | Concentration Range | Notes | Reference |

| Thymine | ~170 ± 185 µg/L (peak) | Following a 250 mg oral dose. | [8] |

| 5,6-Dihydrothymine | ~10-fold higher than thymine | Following a 250 mg oral dose. | [8] |

| β-Ureidoisobutyrate | Similar to thymine | Following a 250 mg oral dose. | [8] |

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay (Spectrophotometric Method)

This protocol describes a spectrophotometric method for measuring DPD activity in peripheral blood mononuclear cells (PBMCs).[9]

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of thymine to dihydrothymine by DPD.

Materials:

-

PBMC lysate

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Thymine solution

-

NADPH solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Isolate PBMCs from whole blood using a density gradient centrifugation method.

-

Lyse the PBMCs to release the cytosolic enzymes, including DPD.

-

Determine the protein concentration of the PBMC lysate using a standard method (e.g., Bradford or BCA assay).

-

Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, thymine, and NADPH.

-

Initiate the reaction by adding a known amount of PBMC lysate to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

Express DPD activity as nmol of NADPH oxidized per minute per milligram of protein.

Dihydropyrimidinase (DHP) Activity Assay (Radiochemical HPLC Method)

This protocol outlines a radiochemical assay for DHP activity using high-performance liquid chromatography (HPLC).[10]

Principle: The assay measures the conversion of a radiolabeled substrate, [2-14C]-5,6-dihydrouracil, to its product, N-carbamyl-β-alanine. The substrate and product are separated by HPLC, and the radioactivity of the product is quantified.

Materials:

-

Tissue homogenate (e.g., human liver)

-

[2-14C]-5,6-dihydrouracil (radiolabeled substrate)

-

Reaction buffer

-

HPLC system with a reversed-phase column and an on-line radioactivity detector

-

Scintillation counter

Procedure:

-

Prepare a tissue homogenate from the sample of interest.

-

Set up a reaction mixture containing the tissue homogenate, reaction buffer, and a known amount of [2-14C]-5,6-dihydrouracil.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction (e.g., by adding acid).

-

Inject a portion of the reaction mixture onto the HPLC system.

-

Separate the substrate and product using an appropriate mobile phase gradient.

-

Quantify the amount of radiolabeled N-carbamyl-β-alanine produced using the on-line radioactivity detector.

-

Calculate DHP activity based on the amount of product formed per unit time per milligram of protein.

β-Ureidopropionase (BUP-1) Activity Assay

This protocol is for determining BUP-1 activity.[11]

Principle: The assay measures the conversion of [14C]-N-carbamyl-β-alanine to β-alanine.

Materials:

-

Cell or tissue lysate

-

[14C]-N-carbamyl-β-alanine

-

Reaction buffer (e.g., 200 mM MOPS, pH 7.4, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a lysate from the cells or tissue of interest.

-

Prepare a standard assay mixture containing the lysate, reaction buffer, and 500 µM [14C]-N-carbamyl-β-alanine.

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots and stop the reaction.

-

Separate the product ([14C]-β-alanine) from the substrate.

-

Quantify the amount of [14C]-β-alanine produced using a scintillation counter.

-

Calculate the enzyme activity based on the rate of product formation.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Principle: this compound is separated from other plasma components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

Plasma sample

-

Internal standard (e.g., a stable isotope-labeled version of this compound)

-

Protein precipitation agent (e.g., sulfosalicylic acid)

-

LC-MS/MS system with a suitable column (e.g., a hybrid retention mode column)

-

Mobile phases

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a small aliquot of plasma, add the internal standard solution.

-

Precipitate proteins by adding a protein precipitation agent.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways of this compound (BAIBA)

This compound, often referred to as BAIBA, is now recognized as a myokine that is released from muscle during exercise. It has been shown to exert beneficial metabolic effects in various tissues, primarily through the activation of AMP-activated protein kinase (AMPK).[10][13]

Activation of AMPK: BAIBA treatment has been demonstrated to significantly increase the phosphorylation of AMPK in skeletal muscle cells and adipocytes.[10][14] Activated AMPK is a central regulator of cellular energy homeostasis.

Downstream Effects in Adipose Tissue and Muscle:

-

Inhibition of Inflammation: BAIBA, through AMPK activation, can suppress inflammatory signaling pathways. It has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[10]

-

Improved Insulin (B600854) Sensitivity: By activating AMPK, BAIBA can enhance insulin signaling. This is evidenced by increased phosphorylation of IRS-1 and Akt.[15]

-

Promotion of Fatty Acid Oxidation: BAIBA stimulates the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX1), via an AMPK-PPARδ-dependent pathway.[10]

-

Browning of White Adipose Tissue: BAIBA can induce the "browning" of white adipose tissue, a process that increases thermogenesis and energy expenditure. This effect is mediated, at least in part, through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[16]

The following diagram illustrates the proposed signaling cascade initiated by BAIBA.

Conclusion

The reductive catabolism of thymine is a critical metabolic pathway that not only contributes to nucleotide homeostasis but also produces the signaling molecule this compound. Understanding the enzymology, regulation, and downstream effects of this pathway is of significant interest to researchers in metabolism, exercise physiology, and drug development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for further investigation into this intriguing metabolic route and its potential therapeutic applications. The emerging role of BAIBA as a myokine with beneficial metabolic properties positions the enzymes of the thymine degradation pathway as potential targets for interventions aimed at mimicking the effects of exercise and combating metabolic diseases.

References

- 1. The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 3. Reactome | thymine + NADPH + H+ => 5,6-dihydrothymine + NADP+ [reactome.org]

- 4. UPB1 - Wikipedia [en.wikipedia.org]

- 5. UPB1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. uniprot.org [uniprot.org]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radiochemical assay for determination of dihydropyrimidinase activity using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical, biochemical and molecular analysis of 13 Japanese patients with β-ureidopropionase deficiency demonstrates high prevalence of the c.977G > A (p.R326Q) mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 13. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Duality of an Exercise Myokine: A Technical Guide to the Biological Activities of D-BAIBA vs. L-BAIBA

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-aminoisobutyric acid (BAIBA), a myokine produced during exercise, has emerged as a significant modulator of metabolic health. Existing as two stereoisomers, D-BAIBA and L-BAIBA, this small molecule exhibits a range of biological activities, from inducing the browning of white adipose tissue to protecting against oxidative stress. While often studied as a single entity, accumulating evidence reveals distinct metabolic origins, potencies, and even signaling mechanisms between the two enantiomers. This technical guide provides an in-depth comparison of the biological activities of D-BAIBA and L-BAIBA, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to support further research and drug development in the field of metabolic diseases.

Introduction

β-aminoisobutyric acid (BAIBA) is a non-proteinogenic β-amino acid that is gaining recognition as a key signaling molecule in exercise-mediated benefits.[1][2] Its production is elevated during physical activity, and it acts in an endocrine-like manner to influence various tissues, including adipose tissue, liver, and bone.[1][3] BAIBA exists in two chiral forms: D-BAIBA, a catabolite of thymine, and L-BAIBA, derived from the breakdown of the branched-chain amino acid L-valine.[2][4][5] While early research often did not distinguish between the two isomers, recent studies have highlighted their unique biological roles and potencies, underscoring the importance of stereospecific analysis in understanding the full therapeutic potential of BAIBA.

Metabolic Pathways of D-BAIBA and L-BAIBA

The distinct origins of D- and L-BAIBA are fundamental to understanding their physiological regulation.

-

D-BAIBA is generated in the cytosol as an intermediate in the degradation pathway of thymine.[5][6]

-

L-BAIBA is produced from the catabolism of L-valine within the mitochondria.[4][5]

Both enantiomers are further metabolized in the mitochondria. D-BAIBA is converted to D-methylmalonate semialdehyde (D-MMS) by alanine:glyoxylate aminotransferase 2 (AGXT2), an enzyme primarily found in the liver and kidneys.[5][6] L-BAIBA's degradation is catalyzed by 4-aminobutyrate aminotransaminase (ABAT), which is expressed in the brain, kidney, liver, and muscles.[5] Interestingly, a degree of interconversion between the L- and D-isoforms can occur through the stereoisomerization of their respective methylmalonate semialdehyde products.[5]

Figure 1: Metabolic pathways of D-BAIBA and L-BAIBA synthesis and degradation.

Comparative Biological Activities

While both enantiomers of BAIBA contribute to metabolic health, their effects can differ in potency and physiological relevance.

Browning of White Adipose Tissue (WAT) and Energy Expenditure

One of the most notable effects of BAIBA is its ability to induce the "browning" of white adipose tissue, a process that increases energy expenditure.[7][8] This is characterized by the increased expression of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP1), in white fat depots.[9][10] This effect is primarily mediated through a peroxisome proliferator-activated receptor alpha (PPARα) dependent mechanism.[7][8] While many studies on WAT browning have used a mixture of BAIBA enantiomers, the available data suggests a potent effect on increasing thermogenesis.

Hepatic Fatty Acid Oxidation

BAIBA enhances fatty acid β-oxidation in the liver, contributing to improved lipid homeostasis.[7][11] This action is also mediated through PPARα.[7] Studies have shown that BAIBA treatment increases the expression of genes involved in fatty acid oxidation in hepatocytes.[7]

Glucose Homeostasis and Insulin (B600854) Sensitivity

BAIBA has been shown to improve glucose tolerance and insulin sensitivity.[7][12] It can ameliorate insulin resistance induced by high-fat diets or palmitate treatment in skeletal muscle cells.[12] This effect is mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) and PPARδ signaling pathways.[12]

Bone Metabolism and Osteocyte Survival

Emerging research has identified a protective role for BAIBA in bone health, particularly in preventing osteocyte apoptosis.[1][13] Notably, studies have demonstrated a significant difference in the potency of the two enantiomers in this context. L-BAIBA was found to be 100 to 1000 times more potent than D-BAIBA in protecting osteocytes from oxidative stress-induced cell death.[14][15] L-BAIBA signals through the Mas-related G protein-coupled receptor type D (MRGPRD) to maintain mitochondrial integrity in osteocytes.[1] While both enantiomers can signal through MRGPRD, they appear to activate distinct downstream pathways.[16][17]

Cardioprotection and Neuroprotection

BAIBA has demonstrated protective effects in both cardiac and neuronal cells. In cardiomyocytes, BAIBA reduces metabolic stress and apoptosis caused by mitochondrial dysfunction through the miR-208b/AMPK pathway.[3][18] In neuronal-like PC12 cells, L-BAIBA protects against hydrogen peroxide-induced oxidative stress and apoptosis via the activation of both AMPK and PI3K/Akt pathways.[19]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies comparing the effects of D-BAIBA and L-BAIBA.

Table 1: Comparative Potency of D-BAIBA vs. L-BAIBA on Osteocyte Apoptosis

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Cell Death | MLO-Y4 Osteocytes | H₂O₂ | - | Increased apoptosis | [13] |

| H₂O₂ + L-BAIBA | 100 µM | Significant protection from apoptosis | [13] | ||

| H₂O₂ + D-BAIBA | 100 µM | No significant protection | [13] | ||

| Potency Comparison | MLO-Y4 Osteocytes | L-BAIBA vs. D-BAIBA | - | L-BAIBA is 100-1000x more potent than D-BAIBA in preventing apoptosis | [14][15] |

Table 2: Effects of BAIBA Supplementation on Plasma Concentrations in Humans

| Supplementation Group | Dose | Peak Plasma Concentration (CMax) | Area Under the Curve (AUC) (µM•300 min) | Reference |

| Placebo | - | 11.0 ± 7.1 µM | 2836 ± 2061 | [20] |

| L-BAIBA | 250 mg | 63.3 ± 61.1 µM | 7081 ± 2535 | [20] |

| L-BAIBA | 500 mg | 95.4 ± 33.5 µM | 11,087 ± 3378 | [20] |

| L-BAIBA | 1500 mg | 278.1 ± 52.1 µM | 30,513 ± 9190 | [20] |

| L-Valine | 1500 mg | 10.1 ± 7.2 µM | 2837 ± 2107 | [20] |

Table 3: Association of BAIBA Enantiomers with Physiological Parameters in Humans

| Enantiomer | Gender | Associated Parameter | Correlation | Reference |

| L-BAIBA | Female | Body Mass Index (BMI) | Positive (S=0.26) | [14][21] |

| Female | Bone Mineral Density (BMD) | Positive (S=0.28) | [14][21] | |

| D-BAIBA | Male | Physical Performance | Positive | [14] |

| Both | Age | Positive | [14] |

Signaling Pathways

BAIBA exerts its diverse biological effects through multiple signaling pathways. The activation of these pathways can be stereoisomer-specific.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. BAIBA has been shown to increase the phosphorylation and activation of AMPK in various tissues, including cardiomyocytes, skeletal muscle, and adipose tissue.[12][18][22] Activated AMPK can then phosphorylate downstream targets to promote fatty acid oxidation and improve mitochondrial function.[18][22]

References

- 1. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]

- 3. Frontiers | Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway [frontiersin.org]

- 4. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors - White Rose Research Online [eprints.whiterose.ac.uk]

- 9. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 12. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jeoct.com [jeoct.com]

- 20. Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Aminoisobutyrate in Exercise Physiology: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the role of 3-aminoisobutyrate (BAIBA), a myokine released during physical activity, in exercise physiology. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms underlying the health benefits of exercise. This document details the discovery of BAIBA as an exercise-induced molecule, its synthesis, and its multifaceted effects on various tissues, including adipose tissue, liver, skeletal muscle, and bone. We delve into the signaling pathways BAIBA modulates, such as those involving peroxisome proliferator-activated receptor alpha (PPARα) and AMP-activated protein kinase (AMPK). Furthermore, this guide presents a compilation of key experimental protocols for in vitro and in vivo studies of BAIBA, alongside quantitative data from pivotal research, organized into structured tables for comparative analysis. Finally, we include detailed diagrams of signaling pathways and experimental workflows to visually articulate the complex biological processes BAIBA is involved in.

Introduction

Physical exercise is a cornerstone of a healthy lifestyle, offering protection against a spectrum of metabolic diseases. The endocrine function of skeletal muscle, through the secretion of myokines, has emerged as a critical mechanism mediating these systemic benefits.[1] Among these myokines is this compound (BAIBA), a small molecule metabolite derived from the catabolism of thymine (B56734) and the branched-chain amino acid valine.[2][3] BAIBA was identified as a myokine secreted from muscle cells in response to the increased expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of the adaptive response of muscle to exercise.[4][5]

Plasma concentrations of BAIBA are elevated following both acute and chronic exercise in humans and animal models.[4][6] This exercise-induced molecule has garnered significant attention for its therapeutic potential, as it appears to mimic some of the beneficial effects of physical activity.[7][8] Notably, BAIBA has been shown to induce the "browning" of white adipose tissue (WAT), enhance fatty acid oxidation in the liver, improve glucose homeostasis, and play a protective role in bone and muscle health.[4][9][10]

This guide will provide an in-depth exploration of the physiological roles of BAIBA, the molecular mechanisms through which it exerts its effects, and the experimental methodologies employed to elucidate its function.

Biosynthesis and Isomers of BAIBA

BAIBA exists as two stereoisomers, L-BAIBA and D-BAIBA, which are produced through different metabolic pathways and exhibit distinct biological activities.[3][11]

-

L-BAIBA is a product of L-valine catabolism in the mitochondria of skeletal muscle.[3] Its production is stimulated by exercise-induced increases in PGC-1α.[4] L-BAIBA is considered the more biologically active isomer in many contexts, particularly in mediating the browning of white fat and protecting against musculoskeletal deterioration.[10][12]

-

D-BAIBA is derived from the catabolism of thymine, primarily in the liver and kidneys.[13] While its role is less characterized than that of L-BAIBA, it is also detected in circulation and its levels can be influenced by exercise.[11]

The accurate quantification of each isomer is crucial for understanding their specific physiological roles. This is typically achieved using specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4]

Physiological Effects of BAIBA

BAIBA exerts a range of beneficial effects on multiple organ systems, contributing to the systemic adaptations to exercise.